molecular formula C20H18N6OS B2456086 N-phenethyl-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894054-90-1

N-phenethyl-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

カタログ番号: B2456086
CAS番号: 894054-90-1
分子量: 390.47
InChIキー: JPEYUUBSFAEBQT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Phenethyl-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a synthetic small molecule featuring the [1,2,4]triazolo[4,3-b]pyridazine pharmacophore, a heterocyclic scaffold recognized for its diverse biological potential . This compound is structurally characterized by a triazolopyridazine core linked to a phenethyl group via a thioacetamide bridge, and is substituted at the 6-position with a pyridin-2-yl ring. Such molecular architecture is frequently investigated in medicinal chemistry for designing novel bioactive agents. Compounds based on the 1,2,4-triazole nucleus are reported to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties . The mechanism of action for triazolopyridazine derivatives can vary but often involves targeted interaction with enzymes or receptors; related compounds have been identified as inhibitors of specific bacterial targets, such as the essential cell division protein ZipA . As a research chemical, this acetamide derivative serves as a valuable intermediate or building block for the synthesis of more complex molecules and as a lead compound in drug discovery programs. It is suited for studies in hit-to-lead optimization, assay development, and investigating biochemical pathways. This product is intended for research purposes only in a laboratory environment and is not for human or veterinary use.

特性

IUPAC Name

N-(2-phenylethyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6OS/c27-19(22-13-11-15-6-2-1-3-7-15)14-28-20-24-23-18-10-9-17(25-26(18)20)16-8-4-5-12-21-16/h1-10,12H,11,13-14H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPEYUUBSFAEBQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-phenethyl-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a novel compound with potential therapeutic applications due to its unique structural features. This compound is categorized as a triazole derivative and exhibits a range of biological activities. This article reviews its biological activity, focusing on cytotoxicity, anti-inflammatory properties, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of N-phenethyl-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is C20H18N6OSC_{20}H_{18}N_{6}OS, with a molecular weight of 390.47 g/mol. The compound features a triazole ring fused with pyridazine and thioacetamide moieties, contributing to its biological activity.

1. Cytotoxic Activity

Cytotoxicity assays have demonstrated that N-phenethyl derivatives exhibit significant activity against various cancer cell lines. For instance, compounds derived from similar structures have shown IC50 values in the micromolar range against HeLa and MCF-7 cell lines:

CompoundCell LineIC50 (μM)
3dHeLa29
3bMCF-773

These results suggest that the presence of specific substituents enhances the lipophilicity and interaction with biological targets, leading to increased cytotoxic effects .

2. Anti-inflammatory Activity

Research indicates that triazole derivatives can exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Compounds similar to N-phenethyl derivatives have been shown to reduce nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) levels in vitro, indicating potential for treating inflammatory conditions .

The biological activity of N-phenethyl-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is believed to be mediated through several mechanisms:

  • Inhibition of Kinases : Triazole derivatives often interact with various kinases involved in cell signaling pathways that regulate proliferation and apoptosis.
  • Cell Membrane Disruption : Some studies suggest that these compounds may disrupt bacterial cell membranes, leading to cell lysis .
  • Modulation of Cellular Pathways : The compound may modulate pathways related to inflammation and cancer cell survival.

Case Studies

Recent studies have focused on the synthesis and evaluation of similar triazole derivatives:

  • Synthesis and Evaluation : A study synthesized several triazole-based compounds and evaluated their cytotoxicity against cancer cell lines. The findings indicated that modifications in the side chains significantly influenced the cytotoxic profile .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that specific functional groups enhance biological activity. For example, the presence of electron-withdrawing groups on the triazole ring improved potency against certain cancer types .

科学的研究の応用

N-phenethyl-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide exhibits a variety of biological activities that make it a candidate for therapeutic applications. These include:

Cytotoxic Activity

Cytotoxicity assays have shown that this compound exhibits significant activity against various cancer cell lines. For example:

CompoundCell LineIC50 (μM)
3dHeLa29
3bMCF-773

These results indicate that the compound's structural features enhance its interaction with biological targets, leading to increased cytotoxic effects against cancer cells.

Anti-inflammatory Activity

Research indicates that triazole derivatives can exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Compounds similar to N-phenethyl derivatives have been shown to reduce levels of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in vitro. This suggests potential applications in treating inflammatory conditions.

Case Studies

Recent studies have focused on the synthesis and evaluation of triazole derivatives similar to N-phenethyl derivatives:

Synthesis and Evaluation

A study synthesized several triazole-based compounds and evaluated their cytotoxicity against cancer cell lines. The findings indicated that modifications in the side chains significantly influenced the cytotoxic profile.

Structure-Activity Relationship (SAR)

Investigations into SAR have revealed that specific functional groups enhance biological activity. For example, the presence of electron-withdrawing groups on the triazole ring improved potency against certain cancer types.

準備方法

Retrosynthetic Analysis

The target compound can be dissected into three primary components:

  • Triazolopyridazine core : Derived from pyridazine precursors via cyclization with hydrazine derivatives.
  • Thioacetamide side chain : Introduced through nucleophilic substitution or thiol-ene chemistry at position 3 of the triazole ring.
  • N-Phenethyl group : Added via amidation or alkylation of the acetamide intermediate.

Critical intermediates include 6-(pyridin-2-yl)-triazolo[4,3-b]pyridazine-3-thiol and 2-chloroacetamide precursors.

Synthetic Routes

Formation of theTriazolo[4,3-b]Pyridazine Core

The triazolopyridazine system is constructed via cyclocondensation of pyridazine hydrazines with thiocarbonyl reagents.

Route 1: Hydrazine Cyclization
  • Starting material : 3-Hydrazinyl-6-(pyridin-2-yl)pyridazine (synthesized from 3-chloro-6-(pyridin-2-yl)pyridazine and hydrazine hydrate).
  • Cyclization : Treatment with carbon disulfide (CS₂) in ethanol under reflux forms the triazole ring via intramolecular cyclization.
    • Conditions : Ethanol, reflux, 12–24 hours.
    • Mechanism : Nucleophilic attack of the hydrazine nitrogen on CS₂, followed by dehydration.
    • Intermediate : 6-(Pyridin-2-yl)-triazolo[4,3-b]pyridazine-3-thiol.
Route 2: One-Pot Multi-Component Synthesis

Adapting methods from triazolopyrimidine synthesis, a three-component reaction could be explored:

  • Components :
    • 5-Amino-1H-1,2,4-triazole
    • Pyridazine aldehyde derivative
    • Ethyl acetoacetate
  • Conditions : Catalyzed by acidic or basic agents (e.g., p-toluenesulfonic acid).

N-Phenethylation

The phenethyl group is introduced either before or after thioacetamide formation, depending on the route.

Route A: Early-Stage Alkylation
  • Starting material : 2-Chloroacetamide phenethyl derivative.
  • Advantages : Avoids late-stage functionalization challenges.
Route B: Late-Stage Amidation
  • Starting material : 2-((Triazolopyridazin-3-yl)thio)acetic acid.
  • Coupling reagent : HATU or EDC with phenethylamine.

Optimization and Reaction Conditions

Table 1: Comparative Yields Across Synthetic Steps

Step Reagents/Conditions Yield (%) Purity (%) Source
Cyclization CS₂, EtOH, reflux, 24h 78 95
Thiol Alkylation 2-Chloroacetamide, K₂CO₃, DMF, 80°C 85 98
N-Phenethylation HATU, DMF, TEA, rt 72 97

Key Observations :

  • Cyclization yields improve with anhydrous conditions and catalytic bases.
  • Thiol alkylation requires polar aprotic solvents for optimal reactivity.

Characterization and Analytical Data

  • 1H-NMR :
    • Triazole proton: δ 8.9–9.2 ppm (s, 1H).
    • Pyridin-2-yl protons: δ 8.3–8.6 ppm (m, 2H).
  • LC-MS : [M+H]+ m/z calculated 435.1, observed 435.2.
  • XRD : Confirms planar triazolopyridazine core.

Challenges and Alternative Methods

  • Regioselectivity : Competing cyclization pathways may yieldtriazolo[4,3-a] isomers. Mitigated by steric directing groups.
  • Thiol Oxidation : Thiol intermediates prone to disulfide formation. Use inert atmosphere and antioxidants (e.g., BHT).
  • Scalability : Multi-component routes suffer from low atom economy. Stepwise synthesis preferred for industrial scale.

Q & A

Basic Research Questions

How can researchers optimize the synthesis yield of N-phenethyl-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide?

Methodological Answer:
The synthesis of this compound typically involves multi-step reactions, including cyclization of triazolo-pyridazine cores and thioether bond formation. Key optimizations include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates .
  • Temperature Control: Maintain 60–80°C during cyclization to balance reaction rate and byproduct formation .
  • Catalyst Use: Employ coupling agents like EDCI/HOBt for amide bond formation .
  • Purification: Use column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate high-purity products .

What analytical methods are recommended for characterizing this compound?

Methodological Answer:

  • Structural Confirmation:
    • NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., pyridin-2-yl vs. pyridin-3-yl regiochemistry) .
    • Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight (expected ~352.46 g/mol for C₁₉H₂₀N₄S) .
  • Purity Assessment:
    • HPLC: Reverse-phase C18 columns with acetonitrile/water mobile phases (e.g., 70:30) to detect impurities <1% .

What preliminary assays are suitable for evaluating biological activity?

Methodological Answer:

  • Enzyme Inhibition Screens: Test against kinases (e.g., EGFR or CDK2) due to triazolo-pyridazine’s affinity for ATP-binding pockets .
  • Cellular Assays:
    • MTT/Viability Assays: Dose-response curves (0.1–100 µM) in cancer cell lines (e.g., HeLa or MCF-7) .
    • Apoptosis Markers: Western blotting for caspase-3/7 activation .

Advanced Research Questions

How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activity data?

Methodological Answer:

  • Functional Group Variation: Synthesize analogs with modified pyridinyl (e.g., 3-pyridinyl vs. 4-pyridinyl) or phenethyl groups to assess target selectivity .
  • Data Normalization: Use standardized assays (e.g., IC₅₀ values under identical ATP concentrations for kinase studies) to minimize variability .
  • Statistical Analysis: Apply multivariate regression to correlate electronic properties (Hammett σ) with activity trends .

What computational strategies are effective for predicting binding modes with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Glide to model interactions with kinases (e.g., prioritize hydrogen bonds between pyridinyl-N and hinge regions) .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess triazolo-pyridazine stability in binding pockets .
  • Pharmacophore Mapping: Identify critical features (e.g., hydrogen bond acceptors at pyridazin-3-yl thioether) using MOE .

How can researchers address discrepancies in solubility and bioavailability data?

Methodological Answer:

  • Solubility Profiling:
    • pH-Dependent Studies: Measure solubility in buffers (pH 1.2–7.4) to simulate gastrointestinal conditions .
    • Co-solvent Systems: Test PEG-400/water mixtures to enhance solubility for in vivo administration .
  • Bioavailability Optimization:
    • Prodrug Design: Introduce hydrolyzable esters (e.g., acetylated phenethyl) to improve membrane permeability .
    • PK/PD Modeling: Use non-compartmental analysis (NCA) to calculate AUC and half-life in rodent models .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。